H-Lys-arg-arg-trp-lys-lys-asn-phe-ile-ala-val-NH2
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Overview
Description
The compound H-Lys-arg-arg-trp-lys-lys-asn-phe-ile-ala-val-NH2 is a peptide composed of twelve amino acids Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides like H-Lys-arg-arg-trp-lys-lys-asn-phe-ile-ala-val-NH2 typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removing the protecting group from the amino acid attached to the resin.
Coupling: Adding the next amino acid in the sequence, which is protected at its amino group.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers that follow the SPPS protocol. These machines can produce large quantities of peptides with high purity and efficiency. The use of high-performance liquid chromatography (HPLC) is common for purifying the synthesized peptides .
Chemical Reactions Analysis
Types of Reactions
Peptides like H-Lys-arg-arg-trp-lys-lys-asn-phe-ile-ala-val-NH2 can undergo various chemical reactions, including:
Oxidation: This reaction can affect amino acids like tryptophan and methionine.
Reduction: Disulfide bonds in peptides can be reduced to thiol groups.
Substitution: Amino acid residues can be modified through substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, performic acid.
Reducing agents: Dithiothreitol (DTT), beta-mercaptoethanol.
Substitution reagents: Various alkylating agents.
Major Products
The major products of these reactions depend on the specific amino acids involved and the conditions used. For example, oxidation of tryptophan can lead to the formation of kynurenine .
Scientific Research Applications
H-Lys-arg-arg-trp-lys-lys-asn-phe-ile-ala-val-NH2 has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Potential therapeutic applications, including as a myosin light chain kinase inhibitor.
Industry: Utilized in the development of peptide-based drugs and biomaterials.
Mechanism of Action
The mechanism of action of H-Lys-arg-arg-trp-lys-lys-asn-phe-ile-ala-val-NH2 involves its interaction with specific molecular targets. For instance, as a myosin light chain kinase inhibitor, it can block the phosphorylation of myosin light chains, thereby affecting muscle contraction and cellular motility .
Comparison with Similar Compounds
Similar Compounds
Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2:
Asn-Leu-Lys-Trp, Asp-Gln-Trp-Gly, Cys-Gln-Leu-Arg, Gln-Leu-Trp-Thr, Arg-Ser-Glu-Arg: Peptides that bind near the active center of proteases.
Uniqueness
H-Lys-arg-arg-trp-lys-lys-asn-phe-ile-ala-val-NH2 is unique due to its specific sequence and potential as a myosin light chain kinase inhibitor, which distinguishes it from other peptides with different biological activities .
Properties
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-N-[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]butanediamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C68H113N23O12/c1-6-39(4)55(66(103)82-40(5)57(94)90-54(38(2)3)56(74)93)91-65(102)50(34-41-20-8-7-9-21-41)87-64(101)52(36-53(73)92)89-61(98)47(26-14-17-31-71)84-59(96)46(25-13-16-30-70)86-63(100)51(35-42-37-81-45-24-11-10-22-43(42)45)88-62(99)49(28-19-33-80-68(77)78)85-60(97)48(27-18-32-79-67(75)76)83-58(95)44(72)23-12-15-29-69/h7-11,20-22,24,37-40,44,46-52,54-55,81H,6,12-19,23,25-36,69-72H2,1-5H3,(H2,73,92)(H2,74,93)(H,82,103)(H,83,95)(H,84,96)(H,85,97)(H,86,100)(H,87,101)(H,88,99)(H,89,98)(H,90,94)(H,91,102)(H4,75,76,79)(H4,77,78,80)/t39-,40-,44-,46-,47-,48-,49-,50-,51-,52-,54-,55-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDIFTFCANVUAPM-QOFFQMATSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(C(C)C)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C68H113N23O12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1444.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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